2-amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide;hydrochloride
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Overview
Description
(S)-2-Amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride is a compound of significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dihydroxyphenylalanine (L-DOPA).
Amidation: The carboxyl group of L-DOPA is converted to an amide using N,N-dimethylamine under specific reaction conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized for yield and efficiency, with careful control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert the compound back to its original state or to other reduced forms.
Substitution: Various substitution reactions can occur, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in neurotransmitter pathways and its effects on cellular processes.
Medicine: It has potential therapeutic applications in treating neurological disorders due to its structural similarity to dopamine.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride involves its interaction with dopamine receptors in the brain. It mimics the action of dopamine, binding to these receptors and modulating neurotransmission. This interaction affects various molecular targets and pathways, including the regulation of mood, movement, and cognition.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to dopamine, used in the treatment of Parkinson’s disease.
Dopamine: A neurotransmitter involved in regulating movement, emotion, and cognition.
3,4-Dihydroxyphenethylamine hydrochloride: Another compound structurally similar to dopamine, used in research and medicine.
Uniqueness
(S)-2-Amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride is unique due to its specific structural modifications, which enhance its stability and solubility compared to other similar compounds. These properties make it particularly useful in research and potential therapeutic applications.
Properties
Molecular Formula |
C11H17ClN2O3 |
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Molecular Weight |
260.72 g/mol |
IUPAC Name |
2-amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-13(2)11(16)8(12)5-7-3-4-9(14)10(15)6-7;/h3-4,6,8,14-15H,5,12H2,1-2H3;1H |
InChI Key |
YVPWVRBVBJBHKP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl |
Origin of Product |
United States |
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